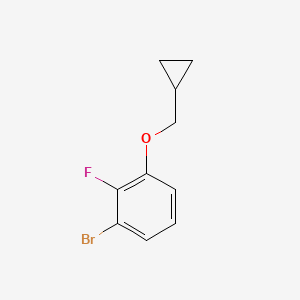

1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene

Descripción

1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene is a halogenated aromatic compound featuring a bromine atom at position 1, a fluorine atom at position 2, and a cyclopropylmethoxy group (-OCH₂C₃H₅) at position 3 on the benzene ring. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings) due to the bromine atom’s reactivity as a leaving group . The cyclopropylmethoxy substituent introduces steric bulk and modulates electronic properties, influencing regioselectivity in subsequent reactions.

Propiedades

IUPAC Name |

1-bromo-3-(cyclopropylmethoxy)-2-fluorobenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO/c11-8-2-1-3-9(10(8)12)13-6-7-4-5-7/h1-3,7H,4-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYDGVJIUAQIHBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C(=CC=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 1-bromo-2-fluorobenzene.

Cyclopropylmethoxylation: The introduction of the cyclopropylmethoxy group is achieved through a nucleophilic substitution reaction. This involves reacting 1-bromo-2-fluorobenzene with cyclopropylmethanol in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Reaction Conditions: The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures (80-100°C) to facilitate the substitution process.

Industrial Production Methods: While specific industrial production methods for 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and ensuring compliance with safety and environmental regulations.

Análisis De Reacciones Químicas

Types of Reactions: 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The compound can be reduced to remove the bromine atom or to modify the cyclopropylmethoxy group.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide (NaN3), potassium thiolate (KSR), or sodium alkoxide (NaOR) in solvents like DMF or THF.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

Major Products:

Nucleophilic Substitution: Formation of substituted benzene derivatives.

Oxidation: Formation of cyclopropylmethoxy-substituted aldehydes or carboxylic acids.

Reduction: Formation of dehalogenated or modified cyclopropylmethoxy compounds.

Aplicaciones Científicas De Investigación

Synthetic Applications

The compound is primarily utilized as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for diverse modifications, making it a valuable building block in organic synthesis.

- Pharmaceutical Synthesis : The compound can be used to synthesize active pharmaceutical ingredients (APIs). For instance, processes involving 1-bromo-3-(cyclopropylmethoxy)-2-fluorobenzene have been documented in patent literature, highlighting its role in producing complex molecules with therapeutic properties .

- Synthetic Routes : Various synthetic methods have been developed for the preparation of this compound. One notable method involves the alkylation of 4-fluoro-3-methoxyphenol with 1-bromomethylcyclopropane, resulting in high yields . The efficiency of these methods is crucial for scaling up production for industrial applications.

Biological Activities

Research has indicated that compounds similar to 1-bromo-3-(cyclopropylmethoxy)-2-fluorobenzene may exhibit significant biological activities.

- Antimicrobial Properties : Some studies suggest that derivatives of bromo-substituted phenols possess antimicrobial properties, which could be explored further for the development of new antibiotics or antiseptics .

- Potential as Drug Candidates : The structural features of 1-bromo-3-(cyclopropylmethoxy)-2-fluorobenzene may confer specific interactions with biological targets, making it a candidate for drug discovery efforts aimed at treating various diseases.

Industrial Applications

In addition to its use in pharmaceuticals, 1-bromo-3-(cyclopropylmethoxy)-2-fluorobenzene may find applications in other industrial sectors:

- Agrochemicals : The compound could serve as a precursor for agrochemical formulations, potentially enhancing crop protection through its chemical properties.

- Material Science : Its unique molecular structure may allow it to be incorporated into polymers or other materials, contributing to the development of advanced materials with specific functionalities.

Case Studies and Research Findings

Several studies have documented the synthesis and application of 1-bromo-3-(cyclopropylmethoxy)-2-fluorobenzene:

Mecanismo De Acción

The mechanism of action of 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene depends on its specific application

Covalent Bond Formation: The bromine atom can form covalent bonds with nucleophilic sites on target molecules.

Hydrophobic Interactions: The cyclopropylmethoxy group can enhance binding affinity through hydrophobic interactions.

Electrostatic Interactions: The fluorine atom can participate in electrostatic interactions with positively charged sites on target molecules.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Substituent Position Isomerism

The position of substituents significantly impacts reactivity and physicochemical properties. Key positional isomers include:

Variation in Substituent Groups

Replacing the cyclopropylmethoxy group with other substituents alters steric and electronic profiles:

Key Insight : Cyclopropylmethoxy groups balance steric bulk and electron-donating effects, making them favorable for reactions requiring moderate directing effects .

Halogen Diversity and Reactivity

Varying halogens (Br, Cl) or adding multiple halogens influences reactivity:

Key Insight : Bromine’s superior leaving-group ability compared to chlorine makes brominated analogs more reactive in cross-coupling reactions .

Actividad Biológica

1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene is a synthetic organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

The compound features a bromine atom, a fluorine atom, and a cyclopropylmethoxy group attached to a benzene ring. Its molecular formula is CHBrF, and it is characterized by its unique substituents that influence its reactivity and biological interactions.

The biological activity of 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene is primarily attributed to its ability to interact with specific molecular targets. The presence of the bromine and fluorine atoms can enhance its binding affinity to various enzymes and receptors, potentially leading to inhibition or modulation of cellular processes.

Anticancer Activity

Several studies have highlighted the anticancer potential of halogenated compounds. The presence of bromine in the structure has been linked to enhanced cytotoxicity in cancer cell lines. For example, pyrazole derivatives containing bromine have demonstrated significant activity against breast cancer cells (MCF-7 and MDA-MB-231) when combined with conventional chemotherapy agents like doxorubicin . This suggests that 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene may also exhibit similar effects.

Study 1: Anticancer Screening

A study evaluated the cytotoxic effects of various halogenated compounds on cancer cell lines. The results indicated that brominated compounds had higher efficacy compared to their non-brominated counterparts. The study emphasized the need for further investigation into the structure-activity relationship (SAR) of such compounds .

Study 2: Antimicrobial Testing

In another study focused on antimicrobial activity, several halogenated benzene derivatives were tested against Gram-positive and Gram-negative bacteria. The results showed that compounds with bromine substitutions exhibited notable antibacterial effects, supporting the hypothesis that 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene could possess similar properties .

Data Tables

| Compound | Activity Type | IC50 (µM) | Target |

|---|---|---|---|

| 1-Bromo-3-(cyclopropylmethoxy)-2-fluorobenzene | Anticancer | TBD | MCF-7, MDA-MB-231 |

| Ethyl 6-bromo-1-methyl-4-oxo... | Antimicrobial | TBD | Various bacterial strains |

| Pyrazole derivative (brominated) | Anticancer | TBD | BRAF(V600E), EGFR |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.